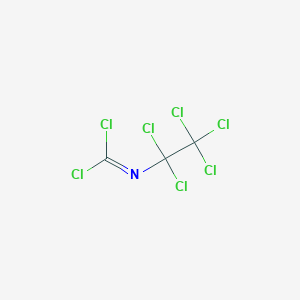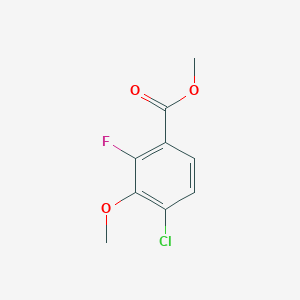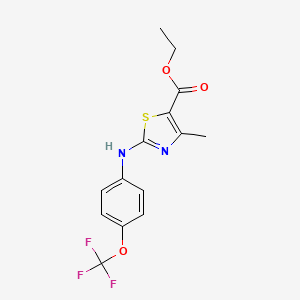
1-Nitro-8-(trifluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-8-(trifluoromethyl)naphthalene (1-NTFN) is a synthetic compound that is used in a variety of scientific research applications. It is a nitro-aromatic compound with a trifluoromethyl group attached to a naphthalene ring structure. It is a colorless, volatile, and flammable liquid that has been used in numerous studies due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
1-Nitro-8-(trifluoromethyl)naphthalene has been used in a variety of scientific research applications, such as in the synthesis of organic compounds, as a reagent in organic reactions, and in the study of the properties of aromatic compounds. It has also been used as a starting material in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and as a building block in the synthesis of other nitroaromatic compounds.
Wirkmechanismus
1-Nitro-8-(trifluoromethyl)naphthalene has been shown to act as an electron-withdrawing group, which can increase the reactivity of the molecule. This increased reactivity can lead to increased reactivity of other molecules that are bound to the 1-Nitro-8-(trifluoromethyl)naphthalene molecule, resulting in increased rates of reaction.
Biochemical and Physiological Effects
1-Nitro-8-(trifluoromethyl)naphthalene has been shown to have some biochemical and physiological effects, such as increased cell membrane permeability, increased enzyme activity, and increased metabolic activity. It has also been shown to induce apoptosis in certain types of cells, and to have some anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-Nitro-8-(trifluoromethyl)naphthalene has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. It is also a relatively stable compound, and it is not very toxic. The main limitation of 1-Nitro-8-(trifluoromethyl)naphthalene is that it is a volatile compound, and it can easily evaporate and be lost during the course of an experiment.
Zukünftige Richtungen
The future of research involving 1-Nitro-8-(trifluoromethyl)naphthalene could include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals. It could also be used in the synthesis of other nitroaromatic compounds, and in the study of the properties of aromatic compounds. Additionally, it could be used in the development of new organic reactions, and as a reagent in organic reactions. Finally, it could be used to study the mechanism of action of other nitroaromatic compounds, and to further our understanding of the structure-activity relationships of these compounds.
Synthesemethoden
1-Nitro-8-(trifluoromethyl)naphthalene can be synthesized using a variety of methods, such as the reaction of 1-nitronaphthalene with trifluoromethyl iodide, the reaction of 1-nitronaphthalene with trifluoromethyl sulfate, and the reaction of 1-nitronaphthalene with trifluoromethanesulfonyl chloride. All of these methods require the use of a solvent, such as acetonitrile or dimethylformamide, and a catalyst, such as potassium carbonate or potassium hydroxide.
Eigenschaften
IUPAC Name |
1-nitro-8-(trifluoromethyl)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-5-1-3-7-4-2-6-9(10(7)8)15(16)17/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSLVSIJMOWWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-8-(trifluoromethyl)naphthalene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95%](/img/structure/B6308699.png)

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6308704.png)

![6-Methoxy-pyrazolo[1,5-a]pyridine](/img/structure/B6308743.png)







